molecular formula C13H11ClN2O3 B13460235 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13460235
M. Wt: 278.69 g/mol
InChI Key: XLVSDTWKAIXHJU-UHFFFAOYSA-N
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Description

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound featuring a piperidine-2,6-dione core linked to a 5-chloro-substituted isoindolinone moiety. The chlorine substituent at the 5-position likely influences its electronic properties, solubility, and binding affinity compared to other derivatives .

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

3-(6-chloro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11ClN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)

InChI Key

XLVSDTWKAIXHJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with a chlorinated isoindolinone derivative. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to modulate the activity of certain proteins, such as cereblon, which plays a role in the ubiquitin-proteasome pathway. This modulation can lead to the degradation of specific proteins, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • Molecular Formula : C₁₃H₁₁FN₂O₃
  • Molecular Weight : 262.2 g/mol
  • Purity : ≥95% (commercially available at 97% purity) .
  • Key Differences: The fluorine atom’s smaller size and higher electronegativity compared to chlorine may enhance metabolic stability and membrane permeability.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • Molecular Formula : C₁₃H₁₁BrN₂O₃
  • Molecular Weight : 323.14 g/mol
  • Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation) .
  • Key Differences :
    • Bromine’s larger atomic radius may sterically hinder binding to target proteins.
    • Higher molecular weight could reduce solubility compared to chloro or fluoro analogs.

Functional Group-Modified Derivatives

3-[5-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione Hydrochloride
  • Molecular Formula : C₁₄H₁₆ClN₃O₃
  • Molecular Weight : 309.75 g/mol
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione Hydrochloride
  • Molecular Formula: Not explicitly stated, but likely includes a piperazine moiety.
  • Features : The piperazine group adds basicity and hydrogen-bonding capacity, which may improve blood-brain barrier penetration or receptor binding .

Data Table: Comparative Properties of Analogs

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features/Applications
3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Cl C₁₃H₁₁ClN₂O₃ 278.70 (estimated) N/A Reference compound for halogen studies
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione F C₁₃H₁₁FN₂O₃ 262.2 95–97 High purity; metabolic stability
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione Br C₁₃H₁₁BrN₂O₃ 323.14 N/A Hazardous; potential steric effects
3-[5-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione HCl NH₂CH₂ C₁₄H₁₆ClN₃O₃ 309.75 0.98 Enhanced solubility (salt form)

Research Findings and Trends

  • Halogen Effects : Fluoro and chloro derivatives are prioritized in drug development due to favorable pharmacokinetics. Bromo analogs are less common, likely due to toxicity concerns .
  • Functional Modifications: Introduction of basic groups (e.g., piperazine, aminomethyl) improves solubility and target engagement, as seen in derivatives from Novartis AG and academic suppliers .
  • Synthetic Accessibility: The nitro-substituted analog (3-(4-nitro-1-oxo-isoindolin-2-yl)piperidine-2,6-dione) is a precursor for amino derivatives, highlighting the role of nitro groups in intermediate synthesis .

Biological Activity

3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, with the CAS number 1416990-11-8, is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H11ClN2O3
  • Molecular Weight : 278.69 g/mol

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various molecular targets. The compound is believed to modulate pathways involved in cell signaling, apoptosis, and immune response.

Target Engagement

A study highlighted the compound's ability to engage with cereblon E3 ligase, suggesting a role in targeted protein degradation . This interaction may lead to significant therapeutic effects in conditions like cancer and autoimmune diseases.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance:

  • In vitro studies demonstrated inhibition of proliferation in various cancer cell lines, indicating potential as an anticancer agent.
  • Mechanistic insights suggest that it induces apoptosis via the mitochondrial pathway, involving caspase activation .

Immunomodulatory Effects

The compound has shown promise in modulating immune responses:

  • It has been reported to downregulate pro-inflammatory cytokines, which could be beneficial in treating autoimmune disorders .

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study B (2021)Reported immunosuppressive effects in murine models of lupus, reducing disease severity and prolonging survival.
Study C (2022)Investigated the pharmacokinetics and bioavailability in animal models, supporting further clinical development.

Pharmacological Applications

The compound's unique structure allows for various pharmacological applications:

  • Anticancer Therapy : Potential use in targeted therapies for specific cancers.
  • Autoimmune Diseases : As an immunomodulator, it may offer new treatment avenues for conditions like lupus and rheumatoid arthritis.
  • Neurodegenerative Disorders : Preliminary research suggests possible neuroprotective effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to determine the purity and structural integrity of 3-(5-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Mass spectrometry (MS) can validate molecular weight. Ensure solvent selection aligns with the compound’s solubility (e.g., DMSO-d6 for NMR) . For quantitative purity analysis, compare retention times and peak areas against certified reference standards .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer : Employ stepwise purification via column chromatography using gradients of ethyl acetate/hexane to isolate intermediates. Monitor reaction progress with thin-layer chromatography (TLC). Optimize reaction conditions (e.g., temperature, catalyst loading) based on analogous synthesis routes for isoindolinone-piperidine derivatives. For example, control chlorination steps to avoid over-substitution .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : Store the compound under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% relative humidity) over 4–6 weeks, analyzing degradation products via LC-MS. Use desiccants in storage vials to mitigate moisture ingress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authenticity, passage number, and assay medium). Use dose-response curves to validate potency (IC50/EC50) and assess off-target effects via kinome profiling or proteomics. Cross-reference results with structural analogs (e.g., 5-fluoro derivatives) to identify substituent-specific activity trends . Apply statistical tools (e.g., ANOVA) to evaluate inter-laboratory variability .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cereblon for immunomodulatory studies). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare electrostatic potential maps (DFT calculations) to evaluate isoindolinone-piperidine interactions with active sites .

Q. How can polymorphic forms of this compound impact its pharmacological profile?

  • Methodological Answer : Characterize polymorphs via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate solubility and dissolution rates of each form in biorelevant media (e.g., FaSSIF). Correlate bioavailability differences in animal models (e.g., Sprague-Dawley rats) using pharmacokinetic parameters (Cmax, AUC) .

Q. What strategies mitigate degradation during in vitro and in vivo studies?

  • Methodological Answer : Pre-formulate the compound with stabilizers (e.g., cyclodextrins for solubility) or antioxidants (e.g., ascorbic acid). Use LC-MS/MS to identify degradation pathways (e.g., hydrolysis at the piperidine-2,6-dione moiety). In vivo, employ nanoencapsulation to enhance plasma stability and tissue targeting .

Q. How can researchers design experiments to assess the compound’s potential as a proteolysis-targeting chimera (PROTAC) warhead?

  • Methodological Answer : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) via PEG linkers. Validate target degradation in cell lines using western blotting (ubiquitin-proteasome pathway markers). Optimize linker length and composition to balance cell permeability and degradation efficiency .

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